methyl 5-nitro-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 5-nitro-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C5H5N3O4 and its molecular weight is 171.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Hydrogen Bonding
Methyl 5-nitro-1H-pyrazole-3-carboxylate and its derivatives have been extensively studied for their unique crystal structures and hydrogen bonding patterns. For instance, Portilla et al. (2007) investigated the hydrogen-bonded chains of rings in methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, showcasing the molecule's capacity to form polarized structures and chains of edge-fused rings through a combination of N-H...O(carbonyl) and C-H...O(nitro) hydrogen bonds. Similar studies on isomeric compounds also revealed complex hydrogen bonding, contributing to our understanding of molecular electronics and crystalline architecture (Portilla et al., 2007).
Synthetic Transformations
This compound serves as a key intermediate in the synthesis of various heterocyclic compounds. For example, Kormanov et al. (2017) highlighted its role in producing 3(5)-(3-methylfurazan-4-yl)-4-nitro-1Н-pyrazole-5(3)-carboxylic acid, showcasing its potential in synthesizing compounds with potential applications in materials science and pharmaceuticals (Kormanov et al., 2017). Additionally, El’chaninov et al. (2018) utilized a derivative in the synthesis of novel benzothiazole compounds, further emphasizing its versatility in chemical synthesis (El’chaninov et al., 2018).
Corrosion Inhibition
In the field of materials science, derivatives of this compound have been identified as effective corrosion inhibitors. Dohare et al. (2017) synthesized new pyranpyrazole derivatives and evaluated their efficacy in protecting mild steel, demonstrating the compound's applicability in industrial processes and its potential for creating more efficient and environmentally friendly corrosion inhibitors (Dohare et al., 2017).
Nitrating Reagent Discovery
Recent research by Yang et al. (2022) unveiled a powerful nitrating reagent, 5-methyl-1,3-dinitro-1H-pyrazole, derived from the N-nitro-type reagent library, showcasing the compound's role in facilitating controlled nitration of (hetero)arenes. This discovery is pivotal for the development of pharmaceuticals, agrochemicals, and explosives, highlighting the compound's significance in synthetic chemistry (Yang et al., 2022).
Safety and Hazards
Methyl 5-nitro-1H-pyrazole-3-carboxylate is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
methyl 5-nitro-1H-pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c1-12-5(9)3-2-4(7-6-3)8(10)11/h2H,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTINMTPELZSAPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361632 | |
Record name | methyl 5-nitro-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181585-93-3 | |
Record name | methyl 5-nitro-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-nitro-1H-pyrazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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